BGC20-761

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

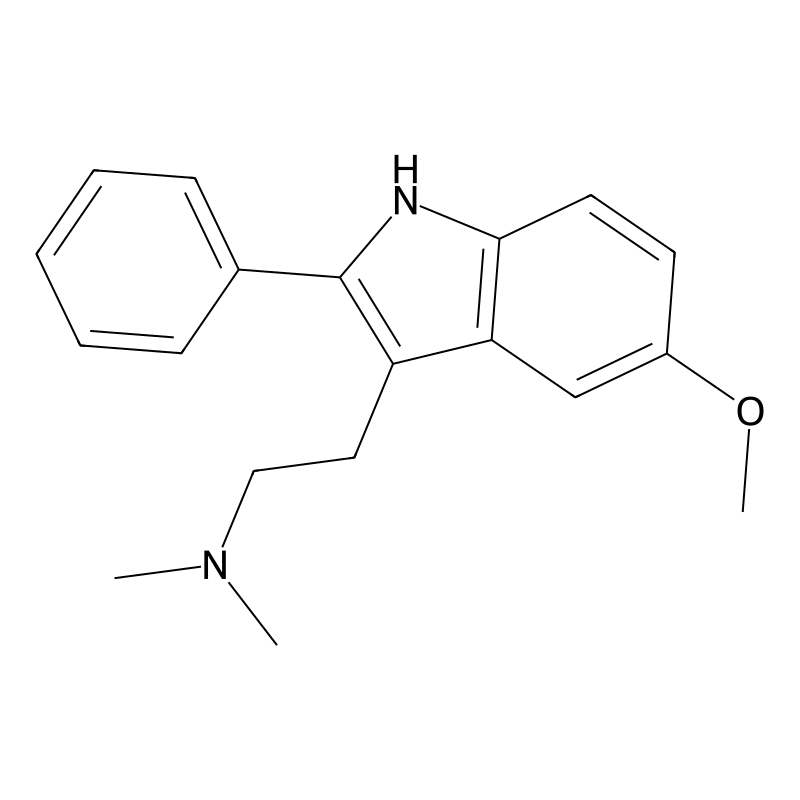

BGC20-761 (5-MeO-2-phenyl-DMT) is a synthetic tryptamine analog characterized by its multi-target antagonist profile, exhibiting high affinity for 5-HT6, 5-HT2A, and dopamine D2 receptors[1]. Unlike highly selective 5-HT6 ligands, this compound retains the endogenous indole core while providing broad-spectrum receptor blockade, making it a critical reference standard for atypical antipsychotic modeling, cognitive enhancement assays, and tryptamine structure-activity relationship (SAR) studies [2]. Its high solubility in DMSO (up to 100 mM) ensures excellent processability in both in vitro high-throughput screening and in vivo behavioral protocols.

References

- [1] AdooQ Bioscience. 'BGC20-761 | 5-HT/Dopamine Antagonist | 17375-63-2'. Product Data Sheet.

- [2] Mitchell ES, Hoplight BJ, Lear SP, Neumaier JF. 'BGC20-761, a novel tryptamine analog, enhances memory consolidation and reverses scopolamine-induced memory deficit in social and visuospatial memory tasks through a 5-HT6 receptor-mediated mechanism.' Neuropharmacology. 2006 Mar;50(4):412-20.

Substituting BGC20-761 with highly selective 5-HT6 antagonists (such as SB-271046 or Ro 04-6790) fails in assays that require the polypharmacological profile (concurrent 5-HT2A/D2 blockade) typical of clinical atypical antipsychotics . These non-indole synthetic comparators are also structurally irrelevant for tryptamine-focused medicinal chemistry. Conversely, substituting with endogenous tryptamines like 5-MeO-DMT introduces profound 5-HT2A agonism, leading to severe hallucinogenic behavioral artifacts that confound cognitive assays [1]. BGC20-761 is uniquely positioned to provide indole-based, multi-target antagonism without agonist-induced toxicity.

Polypharmacological Affinity vs. Highly Selective 5-HT6 Antagonists

BGC20-761 demonstrates a multi-target antagonist profile with human receptor Ki values of 20 nM for 5-HT6, 69 nM for 5-HT2A, and 140 nM for D2 [1]. In contrast, the standard comparator SB-271046 is highly selective for 5-HT6 (pKi ~ 9.0) with >200-fold selectivity over other receptors, lacking significant D2 or 5-HT2A affinity .

| Evidence Dimension | Receptor Binding Affinity (Ki) |

| Target Compound Data | 5-HT6 (20 nM), 5-HT2A (69 nM), D2 (140 nM) |

| Comparator Or Baseline | SB-271046 (5-HT6 selective, >200-fold over 5-HT2A/D2) |

| Quantified Difference | Broad-spectrum multi-target blockade vs. highly selective single-target blockade |

| Conditions | In vitro human receptor binding assays |

Procuring BGC20-761 provides a single-molecule reference standard that mimics the polypharmacology of atypical antipsychotics, eliminating the need for complex multi-drug cocktails in screening workflows.

Tryptamine Core Retention vs. Synthetic Non-Indole Scaffolds

Unlike mainstream 5-HT6 antagonists such as Ro 04-6790 (an aminopyrimidine) and SB-271046 (a benzothiophene), BGC20-761 retains the endogenous indole core of serotonin [1]. This 2-phenyl-substituted tryptamine analog allows for direct structural comparisons in SAR studies that require an intact indole nucleus.

| Evidence Dimension | Chemical Scaffold Suitability |

| Target Compound Data | Indole-based tryptamine analog |

| Comparator Or Baseline | Ro 04-6790 / SB-271046 (Non-indole synthetics) |

| Quantified Difference | Presence vs. absence of the endogenous indole nucleus |

| Conditions | Structural baseline selection for medicinal chemistry |

Essential for medicinal chemists who require an indole-containing baseline to synthesize or benchmark novel tryptamine derivatives.

Abolition of 5-HT2A Agonism via 2-Phenyl Substitution

The parent compound 5-MeO-DMT is a potent 5-HT1A/5-HT2A agonist known to induce profound behavioral artifacts (e.g., hallucinogenic head-twitch responses). The addition of a 2-phenyl group in BGC20-761 completely abolishes this 5-HT2A agonism, shifting the functional profile to antagonism (Ki = 69 nM) while conserving high 5-HT6 affinity [1].

| Evidence Dimension | 5-HT2A Functional Activity |

| Target Compound Data | Antagonist (Ki = 69 nM) |

| Comparator Or Baseline | 5-MeO-DMT (Potent Agonist) |

| Quantified Difference | Complete functional reversal from agonism to antagonism |

| Conditions | In vitro and in vivo functional assays |

Allows researchers to utilize a tryptamine analog in cognitive assays without the confounding hallucinogenic artifacts associated with 5-HT2A agonists.

In Vivo Efficacy in Cholinergic Deficit Models

In preclinical rodent models, baseline administration of the anticholinergic scopolamine (0.4 mg/kg i.p.) induces severe social recognition deficits. BGC20-761 dose-dependently reverses this deficit at 5 mg/kg and 10 mg/kg i.p. [1]. This establishes its utility as a reliable positive control in memory consolidation protocols.

| Evidence Dimension | Reversal of Cognitive Deficit |

| Target Compound Data | Efficacious at 5-10 mg/kg i.p. |

| Comparator Or Baseline | Scopolamine baseline (0.4 mg/kg i.p. deficit) |

| Quantified Difference | Dose-dependent restoration of social recognition |

| Conditions | In vivo rat social recognition task |

Validates the compound as a highly effective positive control for laboratories screening novel pro-cognitive or anti-dementia therapeutics.

Reference Standard for Atypical Antipsychotic Development

Due to its multi-target affinity for 5-HT6, 5-HT2A, and D2 receptors, BGC20-761 is the ideal reference standard for in vitro screening assays aimed at developing next-generation atypical antipsychotics, where selective 5-HT6 antagonists like SB-271046 fall short [1].

Structural Baseline for Tryptamine SAR Studies

Because it retains the endogenous indole core, BGC20-761 serves as a critical structural baseline for medicinal chemistry programs exploring the structure-activity relationships of serotonin analogs, providing a direct comparator that non-indole scaffolds cannot offer [2].

Positive Control in Cholinergic Deficit Reversal Assays

Its proven efficacy in reversing scopolamine-induced memory deficits at 5-10 mg/kg makes it a reliable positive control for in vivo behavioral pharmacology studies evaluating cognitive enhancers and Alzheimer's disease therapeutics [3].

References

- [1] AdooQ Bioscience. 'BGC20-761 | 5-HT/Dopamine Antagonist | 17375-63-2'. Product Data Sheet.

- [2] Glennon RA, et al. 'The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs.' Curr Top Med Chem. 2010.

- [3] Mitchell ES, Hoplight BJ, Lear SP, Neumaier JF. 'BGC20-761, a novel tryptamine analog, enhances memory consolidation and reverses scopolamine-induced memory deficit in social and visuospatial memory tasks through a 5-HT6 receptor-mediated mechanism.' Neuropharmacology. 2006 Mar;50(4):412-20.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2. Mitchell, E.S., et al. 2006. Neuropharmacology. 50: 412-420. PMID: 16298400

Explore Compound Types